![molecular formula C13H15NO6S B1663646 Carboxypeptidase G2 (CPG2) Inhibitor CAS No. 192203-60-4](/img/structure/B1663646.png)
Carboxypeptidase G2 (CPG2) Inhibitor
准备方法
化学反应分析
羧肽酶G2 (CPG2) 抑制剂经历各种化学反应:
科学研究应用
Therapeutic Applications in Oncology
1.1 Methotrexate Toxicity Management
CPG2 is primarily used to mitigate MTX toxicity in patients undergoing chemotherapy. Methotrexate, a widely used chemotherapeutic agent, can lead to severe toxicity, especially in patients with renal impairment. CPG2 catalyzes the hydrolysis of MTX into inactive metabolites, effectively reducing serum levels of the drug:
- Clinical Efficacy : In a phase II study involving 82 patients with delayed MTX excretion due to renal failure, administration of CPG2 resulted in a rapid reduction of serum MTX levels by 97% (range 73-99%) without significant toxicity related to CPG2 itself .
- Administration Protocol : CPG2 was administered intravenously at a median dose of 50 U/kg, typically given 52 hours after the start of MTX infusion. This timing is crucial for optimal efficacy .
1.2 Directed Enzyme-Prodrug Therapy (DEPT)
CPG2 has been explored for use in DEPT strategies, where it activates prodrugs selectively at tumor sites:
- Mechanism : The enzyme's ability to cleave specific substrates allows for localized activation of prodrugs, minimizing systemic exposure and enhancing therapeutic efficacy .
- Innovations : Recent advancements include engineering circular permutants of CPG2 that can be activated by tumor-specific proteases, potentially increasing specificity and reducing off-target effects .
Development of Antibody-Conjugated Therapies
2.1 CPG2-Antibody Conjugates
Research has shown that conjugating CPG2 with antibodies targeting tumor markers can enhance cytotoxicity against cancer cells:
- Cytotoxic Studies : Preliminary in vitro studies demonstrated that anti-human chorionic gonadotropin (hCG)-CPG2 conjugates exhibited significant cytotoxic effects on JAR choriocarcinoma cells. The coupling methods employed were designed to preserve the activity of both the antibody and the enzyme .
- Potential Benefits : This approach aims to improve the selectivity of cancer treatments, allowing for higher local concentrations of cytotoxic agents while minimizing systemic toxicity.
Research and Development Insights
3.1 Engineering Advances
Recent studies have focused on engineering CPG2 variants to enhance its therapeutic potential:
- Circular Permutation Techniques : By creating circular permutations of CPG2, researchers aim to develop autoinhibited forms of the enzyme that can be activated by specific proteases found in tumors . This innovation could lead to more controlled activation within cancerous tissues.
- Preclinical Models : Various preclinical models have been utilized to assess the efficacy and safety profiles of these engineered enzymes, showing promise for future clinical applications.
Case Studies and Clinical Trials
Study | Patient Population | Treatment | Outcomes |
---|---|---|---|
Phase II Trial | 82 patients with renal failure | CPG2 administration | 97% reduction in serum MTX levels; no significant toxicity from CPG2 |
Antibody-Conjugate Study | JAR choriocarcinoma cells | Anti-hCG-CPG2 conjugates | Significant cytotoxicity observed in vitro |
作用机制
相似化合物的比较
生物活性
Carboxypeptidase G2 (CPG2) is a bacterial metalloenzyme that has garnered significant attention due to its role in drug metabolism and cancer therapy. This article explores the biological activity of CPG2 inhibitors, focusing on their mechanisms, efficacy in clinical settings, and recent research findings.
Overview of CPG2
CPG2 is primarily recognized for its ability to hydrolyze methotrexate (MTX), a chemotherapeutic agent, into less toxic metabolites. This characteristic makes it crucial for managing MTX toxicity, particularly in cases of renal impairment where MTX clearance is compromised. The enzyme operates by removing glutamic acid moieties from folic acid and related compounds, thus inhibiting cell growth in certain cancer types .
The catalytic action of CPG2 involves the cleavage of peptide bonds, specifically targeting the carboxy-terminal end of substrates. This enzymatic activity can be inhibited by small molecules designed to bind to the active site or alter the enzyme's conformation. Understanding the structure of CPG2 is vital for developing effective inhibitors that can prevent unwanted activation of prodrugs in non-target tissues .
Case Studies and Clinical Applications
-
Methotrexate Toxicity Management :
- Study Findings : A study reported that administration of CPG2 led to a rapid reduction in serum MTX levels by approximately 97% within hours, demonstrating its efficacy as a rescue agent in patients experiencing delayed excretion due to renal failure .
- Clinical Relevance : The use of CPG2 has been associated with minimal toxicity compared to MTX itself, highlighting its potential as a therapeutic agent in oncology .
-
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) :
- Research Insights : In ADEPT, CPG2 is conjugated with monoclonal antibodies targeting tumor antigens. This method allows for localized drug activation within tumors while minimizing systemic exposure. However, challenges remain regarding the stability and clearance rates of these conjugates .
- Efficacy Results : One study indicated that using a CPG2-antibody conjugate resulted in significant anti-tumor activity despite slower blood clearance rates .
Recent Research Findings
Recent advancements have focused on enhancing the specificity and efficacy of CPG2 inhibitors:
- Structural Characterization : Detailed structural studies have revealed critical residues in the catalytic site that are essential for enzyme activity. Mutations in these residues can significantly impact inhibitor binding and enzyme function .
- Development of Novel Inhibitors : New small-molecule inhibitors have been synthesized that target the CPG2 active site, aiming to improve the therapeutic window for prodrug activation while reducing off-target effects .
- Ultrasound Modulation : Innovative approaches such as using ultrasound to modulate CPG2 activity have shown promise in enhancing drug delivery and activation within tumors, potentially improving treatment outcomes .
Data Table: Efficacy of CPG2 Inhibitors
属性
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCGYIKABKFIQB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430878 | |
Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192203-60-4 | |
Record name | N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192203-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。